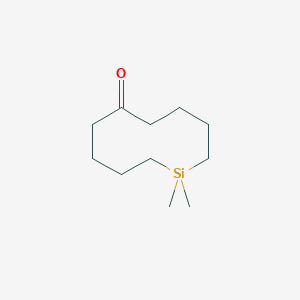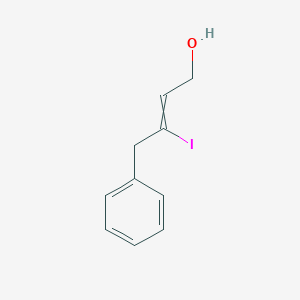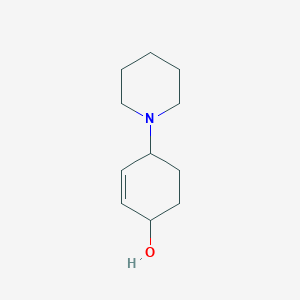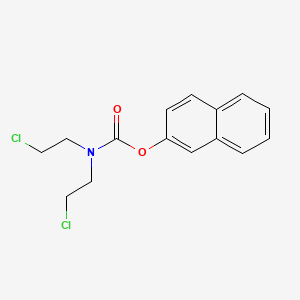
1,1-Dimethylsilecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylsilecan-6-one is an organosilicon compound characterized by the presence of silicon atoms within its molecular structure. This compound is part of a broader class of silicon-containing organic compounds known for their unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilecan-6-one can be synthesized through the polymerization of 1,1-disubstituted silacyclobutanes. This process involves heating the silacyclobutanes at atmospheric pressure or in sealed ampoules, typically within the temperature range of 150-200°C . The polymerization can occur without the need for catalysts, making it a relatively straightforward method.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to ensure the purity and consistency of the final product. The process often includes steps to remove impurities and control the polymerization conditions to achieve the desired molecular weight and properties.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylsilecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of silicon atoms, which can alter the reactivity of the compound compared to its carbon-based analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of silicon-oxygen bonds.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially converting silicon-oxygen bonds back to silicon-hydrogen bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
1,1-Dimethylsilecan-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Mechanism of Action
The mechanism by which 1,1-Dimethylsilecan-6-one exerts its effects involves interactions with molecular targets and pathways specific to its silicon-containing structure. The presence of silicon atoms can influence the compound’s reactivity and interactions with other molecules, potentially leading to unique biological and chemical activities .
Comparison with Similar Compounds
Cyclohexane: A carbon-based analog with similar structural features but lacking silicon atoms.
Cyclopentane: Another carbon-based analog with a different ring size.
Silacyclobutane: A related silicon-containing compound with a smaller ring structure
Uniqueness: 1,1-Dimethylsilecan-6-one stands out due to its silicon atoms, which impart unique chemical properties not found in purely carbon-based compounds. These properties include increased thermal stability, resistance to oxidation, and potential for forming strong silicon-oxygen bonds.
Properties
CAS No. |
63523-13-7 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
1,1-dimethylsilecan-6-one |
InChI |
InChI=1S/C11H22OSi/c1-13(2)9-5-3-7-11(12)8-4-6-10-13/h3-10H2,1-2H3 |
InChI Key |
ACPRDJPRSCMGRG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCCC(=O)CCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)




![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
methyl}aniline](/img/structure/B14512358.png)

![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)

![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
